![molecular formula C8H11BrN2 B1380824 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine CAS No. 1373223-55-2](/img/structure/B1380824.png)
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
説明
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine: is a heterocyclic compound featuring a fused ring system that includes both pyrazole and azepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine typically involves the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-azepine skeleton . Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthesis methods described above can be adapted for larger-scale production. The use of commercially available starting materials and standard organic synthesis techniques facilitates its industrial synthesis.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced using reagents like borane to modify the azepine ring.
Cyclization Reactions: The initial synthesis involves cyclization reactions to form the fused ring system.
Common Reagents and Conditions:
Borane: Used for selective reduction of the lactam.
tert-Butyloxycarbonyl Protecting Group: Used to protect the amine group during synthesis.
Major Products Formed:
Substituted Pyrazolo-Azepines: Resulting from nucleophilic substitution reactions.
Reduced Pyrazolo-Azepines: Resulting from reduction reactions.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine involves several key steps that leverage its unique chemical structure. Recent studies have demonstrated scalable synthetic pathways that utilize commercially available starting materials. For instance:
- Synthesis Pathway : The compound can be synthesized by alkylating methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. This reaction leads to a cyclization process that forms the core pyrazolo-diazepine structure. Subsequent steps involve selective reduction and protection of functional groups to yield the desired product in high purity .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]azepine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action often involves modulation of signaling pathways associated with cancer cell survival and growth.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Pyrazolo compounds are known for their ability to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence GABAergic and dopaminergic pathways, making it a candidate for further investigation in treating neurological disorders such as anxiety and depression.
Antimicrobial Properties
Emerging research has highlighted the antimicrobial potential of pyrazolo derivatives. Studies have shown that this compound exhibits activity against various bacterial strains and fungi, suggesting its utility as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
作用機序
The exact mechanism of action of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine depends on its specific biological target. Generally, compounds with this scaffold can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The molecular targets and pathways involved vary based on the specific modifications and applications of the compound.
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, used in kinase inhibitor design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and potential as a therapeutic agent.
Uniqueness: 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is unique due to its specific substitution pattern and the presence of the bromine atom, which allows for further functionalization and exploration of its chemical and biological properties .
生物活性
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with methyl pyrazole 3,5-dicarboxylate and 3-bromo-N-Boc propyl amine.
- Alkylation and Cyclization : The alkylation of the dicarboxylate leads to the formation of the pyrazolo-diazepine skeleton through a cyclization reaction upon deprotection of the Boc group.
- Selective Reduction : The lactam is selectively reduced using borane to yield the desired amine .
This synthetic pathway allows for scalability and the potential for further derivatization to enhance biological activity.
Research indicates that compounds within the pyrazolo class exhibit a variety of biological activities. Key mechanisms include:
- COX Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. For instance, certain pyrazole compounds have demonstrated IC50 values as low as 0.01 μM against COX-2, indicating strong anti-inflammatory properties .
- Anticancer Activity : Pyrazole derivatives have also been evaluated for their anticancer effects across various cell lines. For example, compounds have been tested against prostate (DU-145), cervical (HeLa), lung (A549), liver (HepG2), and breast (MCF-7) cancer cells with promising results in inhibiting cell proliferation .
Anti-inflammatory Activity
A study highlighted that specific pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib and indomethacin. The compounds showed significant inhibition percentages in animal models of inflammation .
Anticancer Screening
In vitro studies on various cancer cell lines revealed that some derivatives of this compound induced apoptosis and cell cycle arrest at the G2/M phase. These findings suggest that these compounds could serve as effective therapeutic agents against certain cancers .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, and how are intermediates purified?
- Methodology : The compound is synthesized via cyclization reactions using pyrazole precursors and brominating agents. Key steps include:
- Coupling reactions : CuI-catalyzed cross-coupling of iodopyrazoles with alcohols or amines (e.g., Grubbs catalyst for ring-closing metathesis) .
- Purification : Silica gel column chromatography (e.g., eluting with gradients of EtOAc/hexanes) or recrystallization from solvents like hexane or dichloromethane/methanol .
- Example: A 65% yield was achieved for a derivative using EDCI/HOBt-mediated amidation followed by flash chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) to confirm regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., [M+H]+ calculated vs. observed values within 0.0003 m/z) .
- Melting Point Analysis : Determines purity (e.g., decomposition temperatures >200°C for crystalline derivatives) .
Q. What preliminary biological activities are associated with this scaffold?
- Methodology : Derivatives are screened for kinase inhibition (e.g., ROS1) via enzymatic assays.
- In vitro testing : IC₅₀ values are determined using recombinant ROS1 kinases; substituents like bromine enhance binding affinity .
- Mechanistic studies : Competitive ATP-binding assays and molecular docking to identify key interactions with catalytic domains .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?
- Methodology :
- Catalyst screening : Pd(dba)₂/XPhos for Suzuki-Miyaura couplings with aryl boronic acids, optimizing solvent systems (e.g., DMSO/water mixtures) .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 72 h to 15 min for cycloadditions) .
- Byproduct minimization : Use of cesium carbonate to suppress elimination side reactions during deprotection steps .
Q. What challenges arise in functionalizing position 7 of the pyrazolo[1,5-a]azepine core?
- Methodology :
- Regioselective modification : Silylformamidine-mediated amination at position 7 requires strict temperature control (60–90°C) to avoid decomposition .
- Protecting group strategies : Temporary sulfonation (e.g., 2-nitrophenylsulfonyl) to block reactive sites during functionalization .
- Example: Methyl carboxylate derivatives achieved 71–90% yields via silylformamidine reactions .
Q. How do structural modifications influence structure-activity relationships (SAR) for ROS1 inhibition?
- Methodology :
- Substituent scanning : Bromine at position 3 enhances hydrophobic interactions, while diazepine ring expansion reduces potency .
- Pharmacophore modeling : Quantum chemical parameters (e.g., HOMO-LUMO gaps) predict electron-deficient regions critical for binding .
- In vivo validation : Xenograft models assess tumor growth inhibition for lead compounds .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in amide derivatives) .
- Isotopic labeling : N or F NMR clarifies ambiguous couplings in heterocyclic systems .
- Comparative crystallography : X-ray structures of analogs validate proposed conformations .
Q. What protocols ensure stability and assess toxicity during biological testing?
- Methodology :
- Forced degradation studies : Exposure to heat, light, and humidity (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .
- Cytotoxicity assays : MTT or LDH release tests on HEK-293 or HepG2 cells to establish selectivity indices .
- Metabolic stability : Liver microsome assays (human/rodent) to predict in vivo clearance rates .
特性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-6-10-11-5-3-1-2-4-8(7)11/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWCYVUVUXVOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NN2CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217549 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-55-2 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。